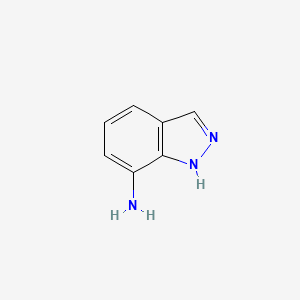

1H-Indazol-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFFCAGPSWJBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175718 | |

| Record name | 1H-Indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21443-96-9 | |

| Record name | 1H-Indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21443-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-7-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021443969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-7-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazol-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and First Synthesis of 1H-Indazol-7-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and first synthetic routes to 1H-Indazol-7-amine, a key heterocyclic scaffold in medicinal chemistry. The document details the probable first synthesis, including experimental protocols for the preparation of the key intermediate, 7-nitro-1H-indazole, and its subsequent reduction. Quantitative data, characterization details, and a discussion of the biological significance of the indazole core are also presented.

Introduction

The indazole ring system is a prominent privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The position of substituents on the indazole core plays a crucial role in determining the pharmacological profile of these molecules. This compound, in particular, serves as a valuable building block for the synthesis of more complex bioactive compounds. While the exact historical moment of its first discovery is not prominently documented, its synthesis follows established and logical chemical transformations, primarily through the reduction of a nitro precursor.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21443-96-9 | [1][2] |

| Molecular Formula | C₇H₇N₃ | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Appearance | White to Gray to Brown powder or crystalline solid | |

| Melting Point | 151.0 to 155.0 °C | |

| Maximum Absorption Wavelength | 295 nm (in H₂O) |

Probable First Synthesis: A Two-Step Approach

The most plausible and historically consistent first synthesis of this compound involves a two-step process:

-

Synthesis of 7-Nitro-1H-indazole: This intermediate is likely prepared via the diazotization of 2-methyl-6-nitroaniline, followed by intramolecular cyclization.

-

Reduction of 7-Nitro-1H-indazole: The nitro group of the intermediate is then reduced to an amine to yield the final product.

Step 1: Synthesis of 7-Nitro-1H-indazole

While a specific documented synthesis for 7-nitro-1H-indazole from 2-methyl-6-nitroaniline was not found, a well-established procedure for the analogous synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene provides a reliable experimental protocol.[3] This reaction proceeds via a diazotization of the primary amine followed by an intramolecular cyclization.

Experimental Protocol (Adapted from the synthesis of 5-nitroindazole):

-

Dissolution: Dissolve 2-methyl-6-nitroaniline in glacial acetic acid in a round-bottomed flask equipped with a mechanical stirrer.

-

Cooling: Cool the solution to 15-20°C in an ice-water bath.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution all at once to the stirred aniline solution. It is crucial to maintain the temperature below 25°C during this addition.

-

Reaction: Continue stirring for 15 minutes after the addition of the nitrite solution.

-

Cyclization: Allow the reaction mixture to stand at room temperature for 3 days to facilitate the intramolecular cyclization.

-

Work-up: Concentrate the solution under reduced pressure. Add water to the residue and stir to form a slurry.

-

Isolation: Collect the crude product by filtration, wash thoroughly with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent like methanol to obtain pure 7-nitro-1H-indazole.

Quantitative Data (Expected):

Based on the analogous synthesis of 5-nitroindazole, the expected yield for this reaction is in the range of 70-90%.[3]

| Parameter | Expected Value |

| Yield | 70-90% |

| Purity | >95% after recrystallization |

Step 2: Reduction of 7-Nitro-1H-indazole to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Two common and effective methods are catalytic hydrogenation and reduction with tin(II) chloride.

Method A: Catalytic Hydrogenation

This method is generally clean and provides high yields.

Experimental Protocol:

-

Catalyst Slurry: In a hydrogenation vessel, suspend 7-nitro-1H-indazole and a catalytic amount of palladium on carbon (10 mol%) in a suitable solvent such as ethanol.

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-4 atm).

-

Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: If necessary, purify the product by column chromatography or recrystallization.

Method B: Reduction with Tin(II) Chloride

This is a classic and reliable method for the reduction of aromatic nitro compounds.

Experimental Protocol:

-

Reaction Mixture: To a solution of 7-nitro-1H-indazole in ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Acidification: Add concentrated hydrochloric acid to the mixture.

-

Reaction: Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Reduction:

| Parameter | Method A (Catalytic Hydrogenation) | Method B (SnCl₂ Reduction) |

| Yield | Typically >90% | Typically 80-95%[4] |

| Purity | High, often requiring minimal purification | Good, may require purification to remove tin salts |

Characterization of this compound

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a specific, fully assigned NMR spectrum for this compound was not found in the initial search, predicted chemical shifts based on the analysis of similar indazole structures can be provided. The spectra would be recorded in a solvent like DMSO-d₆.

Predicted ¹H NMR Data (DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | br s | 1H | N-H (indazole) |

| ~7.8 - 8.0 | d | 1H | H-4 |

| ~6.8 - 7.0 | t | 1H | H-5 |

| ~6.5 - 6.7 | d | 1H | H-6 |

| ~5.0 - 5.5 | br s | 2H | NH₂ |

Predicted ¹³C NMR Data (DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 142 | C-7a |

| ~138 - 140 | C-7 |

| ~130 - 132 | C-3 |

| ~120 - 122 | C-5 |

| ~115 - 117 | C-3a |

| ~110 - 112 | C-4 |

| ~105 - 107 | C-6 |

Biological Significance and Signaling Pathways

The indazole scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents. While specific signaling pathways directly modulated by the parent this compound are not extensively documented, its derivatives have shown significant biological activity.

-

Kinase Inhibition: The 1H-indazole-3-amine moiety is a known hinge-binding fragment for various kinases.[5] Derivatives of aminoindazoles are being explored as inhibitors of receptor tyrosine kinases like FGFR, which are implicated in cancer cell proliferation and survival.[6]

-

Anticancer Activity: Various derivatives of aminoindazoles have demonstrated potent anti-proliferative activity against a range of cancer cell lines.[5][7] For instance, some derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells.[5][8]

Conclusion

This compound is a fundamentally important heterocyclic compound whose synthesis, while not explicitly detailed in a singular "discovery" paper, can be reliably achieved through a well-understood, two-step synthetic sequence involving the formation and subsequent reduction of 7-nitro-1H-indazole. This technical guide provides detailed, practical protocols for its synthesis, along with expected quantitative data and characterization information. The versatile biological activities of indazole derivatives underscore the importance of this compound as a key starting material for the development of novel therapeutics, particularly in the field of oncology. Further research into the specific biological targets of the parent amine may reveal novel pharmacological activities.

References

- 1. This compound | C7H7N3 | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Fundamental Chemical Properties of 1H-Indazol-7-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazol-7-amine is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its unique structural features and chemical reactivity make it a valuable scaffold for the design of targeted therapeutics. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and reactivity. Additionally, it delves into its significance in drug development, highlighting its role in modulating key signaling pathways. Detailed experimental protocols for its synthesis, analysis, and common derivatization reactions are also presented to aid researchers in their scientific endeavors.

Core Chemical Properties

This compound, also known as 7-aminoindazole, is a solid, crystalline compound at room temperature. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃ | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| CAS Number | 21443-96-9 | [1][2] |

| Appearance | White to gray to brown powder/crystalline solid | [3] |

| Melting Point | 151-155 °C | [3] |

| pKa (Computed) | Data not explicitly found in searches. | |

| LogP (Computed) | 1.1451 | [2] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | [1][2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and dimethylformamide. | [4] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the N-H proton of the indazole ring. The chemical shifts (δ) are reported in parts per million (ppm).

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule.

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

| ~12.5 (br s, 1H) | Indazole N-H | ~141.0 | C7a |

| ~7.8 (d, 1H) | H4 | ~135.0 | C3 |

| ~7.0 (t, 1H) | H5 | ~128.5 | C7 |

| ~6.5 (d, 1H) | H6 | ~122.0 | C5 |

| ~5.0 (br s, 2H) | -NH₂ | ~115.0 | C3a |

| ~8.0 (s, 1H) | H3 | ~110.0 | C4 |

| ~105.0 | C6 |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.[5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3300 | N-H (amine) | Asymmetric and symmetric stretching |

| 3200-3000 | N-H (indazole) | Stretching |

| 1620-1580 | N-H (amine) | Bending (scissoring) |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1335-1250 | C-N (aromatic amine) | Stretching |

Note: The IR data is predicted based on typical values for primary aromatic amines and indazoles.[8][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 133. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or NH₃.

| m/z | Possible Fragment |

| 133 | [M]⁺ |

| 106 | [M - HCN]⁺ |

| 116 | [M - NH₃]⁺ |

Note: The fragmentation pattern is a prediction based on the general fragmentation of aromatic amines and heterocyclic compounds.[10][11][12]

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the reductive cyclization of a suitably substituted nitro-aromatic compound. A plausible synthetic pathway is outlined below.

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

-

Diazotization: To a stirred solution of 2-methyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Reductive Cyclization: The cold diazonium salt solution is then slowly added to a stirred solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, at a temperature maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled and made basic by the addition of a concentrated sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[13]

Reactivity

The chemical reactivity of this compound is characterized by the presence of the amino group and the indazole ring system.

-

Amino Group Reactivity: The primary amino group at the 7-position is nucleophilic and can readily undergo various reactions such as acylation, alkylation, and diazotization. These reactions allow for the introduction of diverse functional groups, which is a key strategy in medicinal chemistry for modulating the pharmacological properties of the molecule.

-

Indazole Ring Reactivity: The indazole ring can undergo electrophilic substitution reactions, although the position of substitution is influenced by the directing effects of the fused benzene ring and the amino group. The nitrogen atoms of the pyrazole ring can also be alkylated, often leading to a mixture of N1 and N2 isomers, with the regioselectivity being dependent on the reaction conditions.[14]

Caption: Reactivity of this compound.

Role in Drug Development and Signaling Pathways

The indazole scaffold is a privileged structure in medicinal chemistry, and aminoindazoles, in particular, have emerged as potent inhibitors of various protein kinases. These enzymes play a critical role in cellular signaling pathways that are often dysregulated in diseases such as cancer.[3][15]

Kinase Inhibition

Derivatives of this compound have been shown to be effective inhibitors of several kinase families, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is a key strategy to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[15][16]

-

Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers, and FGFR inhibitors have shown clinical efficacy.[15]

-

Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation, making them attractive targets for cancer therapy.[17][18]

Signaling Pathway Modulation

By inhibiting these kinases, this compound derivatives can modulate critical downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and differentiation.

References

- 1. This compound | C7H7N3 | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uni-saarland.de [uni-saarland.de]

- 12. researchgate.net [researchgate.net]

- 13. Indazole synthesis [organic-chemistry.org]

- 14. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 17. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1H-Indazol-7-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1H-Indazol-7-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document outlines the expected data from core spectroscopic techniques, detailed experimental protocols for obtaining this data, and a representative synthetic workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 21443-96-9). Where experimentally determined data is not publicly available, predicted values based on the compound's structure and established spectroscopic principles are provided and noted.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

Note: The following NMR data are predicted values. The solvent is assumed to be DMSO-d₆.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| H-3 | ~8.0 | s | - | CH |

| H-4 | ~7.4 | d | ~8.0 | CH |

| H-5 | ~6.8 | t | ~8.0 | CH |

| H-6 | ~6.5 | d | ~8.0 | CH |

| NH₂ | ~5.5 | br s | - | NH₂ |

| NH | ~12.5 | br s | - | NH |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| C-3 | ~135 | CH |

| C-3a | ~140 | C |

| C-4 | ~122 | CH |

| C-5 | ~110 | CH |

| C-6 | ~115 | CH |

| C-7 | ~145 | C-NH₂ |

| C-7a | ~125 | C |

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretch (asymmetric and symmetric) of primary amine |

| 3200 - 3000 | Broad | N-H stretch of indazole ring |

| 1620 - 1580 | Medium | N-H bend (scissoring) of primary amine |

| 1580 - 1450 | Medium-Strong | C=C aromatic ring stretch |

| 1350 - 1250 | Strong | C-N stretch of aromatic amine |

| 800 - 700 | Strong | C-H out-of-plane bend |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy and Mass Spectrometry (MS) Data for this compound

| Technique | Parameter | Value | Reference |

| UV-Vis | λ_max_ (in H₂O) | 295 nm | [1] |

| MS | Exact Mass | 133.063997236 Da | [2] |

| MS | Molecular Formula | C₇H₇N₃ | [2] |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and proton/carbon environments of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's autosampler or manually load it into the probe.

-

Tune and shim the spectrometer to the sample.

-

Set the experiment parameters for both ¹H and ¹³C NMR, including the number of scans, acquisition time, and relaxation delay.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum (typically proton-decoupled).

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Determine the chemical shifts of the peaks in the ¹³C spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its vibrational modes.

Materials and Equipment:

-

This compound sample

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press

-

Spatula

-

Potassium bromide (KBr), IR grade (if using pellet method)

Procedure (ATR method):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_max_) of this compound in a suitable solvent.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade solvent (e.g., methanol or water)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) suitable for UV-Vis analysis.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Fill two quartz cuvettes with the solvent to be used as the blank.

-

Place the cuvettes in the reference and sample holders and record a baseline spectrum.

-

-

Data Acquisition:

-

Replace the blank in the sample holder with the cuvette containing the this compound solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max_).

-

Mass Spectrometry (MS)

Objective: To determine the exact mass of this compound and study its fragmentation pattern.

Materials and Equipment:

-

This compound sample

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

-

Solvent for sample introduction (e.g., methanol/water mixture)

-

Syringe pump or autosampler

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters (e.g., electrospray ionization - ESI, positive ion mode).

-

Set the mass analyzer parameters for a full scan over a relevant m/z range (e.g., 50-300).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or LC-MS.

-

Acquire the full scan mass spectrum.

-

If desired, perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

-

-

Data Analysis:

-

Determine the m/z value of the molecular ion peak ([M+H]⁺) and compare it to the calculated exact mass.

-

Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic fragment ions.

-

Synthetic Workflow Visualization

The synthesis of this compound can be achieved through various routes. A common approach involves the cyclization of a suitably substituted aniline derivative. The following diagram illustrates a logical workflow for a potential synthesis.

Caption: Synthetic workflow for this compound.

References

Tautomerism in 7-Aminoindazoles: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Annular Tautomerism of 7-Aminoindazoles, a critical factor in their chemical behavior and biological activity.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Among these, 7-aminoindazoles are of particular interest due to their diverse biological activities, including their role as kinase inhibitors.[2][3] A fundamental and often pivotal characteristic of N-unsubstituted indazoles is their existence as a mixture of tautomers. This guide provides a comprehensive technical overview of the annular tautomerism of 7-aminoindazoles, focusing on the equilibrium between the 1H- and 2H-tautomeric forms. Understanding and controlling this tautomerism is crucial for drug design and development, as the different tautomers can exhibit distinct physicochemical properties, binding affinities to biological targets, and metabolic fates.[4][5]

The Tautomeric Equilibrium of 7-Aminoindazole

7-Aminoindazole primarily exists in two tautomeric forms arising from the migration of the proton on the pyrazole ring, a phenomenon known as annular tautomerism. The two major tautomers are 7-amino-1H-indazole and 7-amino-2H-indazole.

Caption: Annular tautomerism of 7-aminoindazole.

Thermodynamic calculations and experimental observations on various indazole derivatives consistently indicate that the 1H-tautomer is generally the more stable and, therefore, the predominant form in solution and the solid state.[1][4] This stability difference is attributed to the electronic and aromatic character of the fused ring system.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and can be influenced by several factors, primarily the solvent environment and the presence of substituents on the indazole core.

Solvent Effects

Substituent Effects

The electronic nature of substituents on the indazole ring can significantly impact the relative stability of the tautomers. Electron-donating groups, such as the amino group at the 7-position, can influence the electron density distribution in the heterocyclic ring, thereby affecting the acidity of the N-H protons and the overall stability of each tautomeric form.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of tautomers can be quantified using spectroscopic and computational methods. The equilibrium constant (KT) and the Gibbs free energy difference (ΔG) are key parameters to describe the tautomeric equilibrium.

Representative Quantitative Data

While precise experimental values for 7-aminoindazole are not available in the reviewed literature, the following table provides representative data illustrating the expected trend of solvent effects on the tautomeric equilibrium, based on studies of similar heterocyclic systems. The 1H-tautomer is considered the major tautomer in all cases.

| Solvent | Dielectric Constant (ε) | Representative KT ([2H]/[1H]) | Representative ΔG (kcal/mol) at 298 K |

| Gas Phase | 1 | ~0.01 | ~2.7 |

| Dioxane | 2.2 | ~0.02 | ~2.3 |

| Chloroform | 4.8 | ~0.05 | ~1.8 |

| Ethanol | 24.6 | ~0.10 | ~1.3 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~0.15 | ~1.1 |

| Water | 80.1 | ~0.20 | ~0.9 |

Note: The values in this table are illustrative and intended to demonstrate the general trend of increasing population of the minor (2H) tautomer with increasing solvent polarity.

Experimental and Computational Methodologies

A combination of experimental techniques and computational chemistry is employed to study and quantify the tautomeric equilibrium of 7-aminoindazoles.

Caption: Experimental workflow for tautomer analysis.

Experimental Protocols

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[8] The chemical shifts of protons and carbons, particularly those in the pyrazole and benzene rings, are sensitive to the position of the N-H proton.

Protocol for Tautomer Ratio Determination by 1H NMR:

-

Sample Preparation: Accurately weigh and dissolve the 7-aminoindazole sample in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a known concentration (typically 5-10 mg/mL).

-

Data Acquisition: Record a high-resolution 1H NMR spectrum at a constant temperature (e.g., 298 K). It is crucial to allow the sample to reach thermal equilibrium before data acquisition.

-

Signal Assignment: Identify and assign the distinct signals corresponding to the 1H- and 2H-tautomers. This may require 2D NMR techniques (e.g., COSY, NOESY, HSQC, HMBC) for unambiguous assignment, especially for protons on the benzene ring.

-

Integration and Quantification: Integrate well-resolved signals that are unique to each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.[9]

-

Equilibrium Constant (KT) Calculation: KT = [Integral of 2H-tautomer signal] / [Integral of 1H-tautomer signal]

-

Gibbs Free Energy (ΔG) Calculation: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.

-

-

Variable Temperature (VT) NMR: To study the dynamics of the tautomeric exchange, NMR spectra can be recorded at different temperatures.[10] Changes in the line shape and chemical shifts can provide information about the energy barrier of the proton transfer.

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic structures of the tautomers often lead to distinct absorption spectra.[11] Deconvolution of the overlapping spectra can provide an estimation of the tautomer ratio. The absorption and fluorescence spectra of 7-aminoindazole are sensitive to solvent and pH, which can be correlated with the tautomeric equilibrium.

Protocol for Tautomer Analysis by UV-Vis Spectroscopy:

-

Sample Preparation: Prepare dilute solutions of 7-aminoindazole in various solvents of differing polarity.

-

Data Acquisition: Record the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-400 nm).

-

Spectral Analysis: Analyze the changes in the position (λmax) and intensity of the absorption bands as a function of solvent polarity. These changes can be qualitatively correlated with shifts in the tautomeric equilibrium. For quantitative analysis, spectral deconvolution techniques may be employed, though this often requires reference spectra of the individual tautomers, which can be challenging to obtain experimentally.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers and to support the interpretation of experimental spectroscopic data.[12][13]

Methodology for Computational Analysis:

-

Structure Optimization: The geometries of the 1H- and 2H-tautomers of 7-aminoindazole are optimized using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).

-

Energy Calculation: The electronic energies of the optimized structures are calculated. The Gibbs free energy difference (ΔG) between the tautomers can be computed by including zero-point vibrational energy and thermal corrections.

-

Solvent Modeling: The influence of the solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[7]

-

NMR and UV-Vis Spectra Simulation: Theoretical NMR chemical shifts and UV-Vis absorption spectra can be calculated to aid in the assignment of experimental data.

Relevance in Drug Discovery and Development

The tautomeric state of a drug molecule can have a profound impact on its biological activity.[5][14] The 1H- and 2H-tautomers of 7-aminoindazole will have different hydrogen bond donor-acceptor patterns, which can lead to different binding modes and affinities for a biological target, such as a kinase. For example, aminoindazole derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[2] The specific tautomeric form that binds to the active site of the enzyme will dictate the structure-activity relationship (SAR). Therefore, a thorough understanding of the tautomerism of 7-aminoindazoles is essential for the rational design of potent and selective inhibitors.

Conclusion

The annular tautomerism of 7-aminoindazoles, primarily between the 1H- and 2H-forms, is a critical aspect of their chemistry that influences their physicochemical properties and biological function. The 1H-tautomer is generally the more stable form, but the equilibrium is sensitive to the solvent environment. A combination of experimental techniques, particularly NMR spectroscopy, and computational modeling provides a robust framework for the qualitative and quantitative characterization of this tautomeric equilibrium. For researchers in drug discovery, a detailed understanding of the tautomeric behavior of 7-aminoindazoles is indispensable for optimizing their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. sid.ir [sid.ir]

- 8. researchgate.net [researchgate.net]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The 1H-Indazol-7-amine Scaffold: A Privileged Core in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous biologically active compounds and FDA-approved drugs.[1] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, provides a rigid framework amenable to diverse substitutions, enabling fine-tuning of its physicochemical properties and biological activity. Among its derivatives, the amino-substituted indazoles have garnered significant attention, particularly as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2]

While extensive research has focused on 3-amino, 5-amino, and 6-amino indazole derivatives, literature specifically detailing the medicinal chemistry applications of the 1H-Indazol-7-amine scaffold is less abundant. However, by examining the well-established roles of its isomers, we can infer the potential and explore the prospective applications of this particular scaffold. This guide will delve into the known synthetic strategies, biological activities, and structure-activity relationships of aminoindazoles as a class, with a focus on their application as kinase inhibitors, thereby providing a comprehensive framework for the potential utility of the this compound core.

The Aminoindazole Scaffold as a Hinge-Binding Motif in Kinase Inhibition

Protein kinases play a pivotal role in signal transduction pathways that control cell growth, differentiation, and survival. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A common strategy in kinase inhibitor design is to target the ATP-binding site. The aminoindazole scaffold has proven to be an excellent "hinge-binder," forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key feature for potent and selective inhibition.

The nitrogen atoms of the indazole ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the kinase hinge. The specific substitution pattern on the indazole ring and the amino group significantly influences the binding affinity and selectivity of the inhibitor.

Synthesis of Aminoindazole Derivatives

A variety of synthetic routes to access the indazole core have been developed, with methods adaptable for the introduction of an amino group at various positions. A general and efficient method for the synthesis of 3-aminoindazoles involves the reaction of 2-fluorobenzonitriles with hydrazine. This approach can be adapted to produce other aminoindazole isomers by starting with appropriately substituted precursors.

Representative Synthetic Protocol: Synthesis of 3-Amino-5-bromo-1H-indazole

A common starting point for many aminoindazole-based inhibitors is a substituted 3-aminoindazole. The following is a representative protocol for the synthesis of 3-amino-5-bromo-1H-indazole:

Materials:

-

2-Fluoro-5-bromobenzonitrile

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

To a solution of 2-fluoro-5-bromobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and then with water to remove any unreacted hydrazine hydrate.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-amino-5-bromo-1H-indazole.

This core can then be further functionalized through various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at the bromine position, and acylation or alkylation of the amino group to generate a library of diverse compounds for biological screening.

Biological Activity and Structure-Activity Relationships (SAR) of Aminoindazole Derivatives

Aminoindazole derivatives have demonstrated potent inhibitory activity against a range of protein kinases, including but not limited to, Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Rho-associated coiled-coil containing protein kinase (ROCK).[3][4] The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights for the design of more potent and selective inhibitors.

Kinase Inhibitory Activity of Representative Aminoindazole Derivatives

The following tables summarize the in vitro inhibitory activity of some representative aminoindazole derivatives against various kinases. It is important to note that these examples feature substitution patterns other than the 7-amino position due to the limited availability of specific data for the this compound scaffold. However, they serve to illustrate the potential potency of the broader aminoindazole class.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Pazopanib | VEGFR-2 | 30 | [2] |

| Axitinib | VEGFR-2 | 0.2 | [1] |

| Compound 36 | IDO1 (cellular) | 400 | [5] |

| SR-1459 | ROCK-II | 13 | [3] |

| Compound 114 | FGFR4 | 17 | [1] |

Table 1: In vitro inhibitory activity of selected indazole-containing drugs and compounds.

| Compound | R1 | R2 | ROCK-II IC50 (nM) |

| SR-1459 | 1H-indazol-5-yl | 2-amino | 13 |

| SR-715 | 1H-indazol-5-yl | 2-hydroxy | 80 |

| SR-899 | 1H-indazol-5-yl | 2-hydroxy | 100 |

Table 2: Structure-Activity Relationship of 1-(4-(1H-indazol-5-yl amino)piperidin-1-yl) derivatives as ROCK-II inhibitors.[3]

Signaling Pathways Targeted by Aminoindazole-Based Kinase Inhibitors

Kinase inhibitors containing the aminoindazole scaffold can modulate various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. For instance, inhibitors of VEGFR and FGFR can block the downstream signaling cascades that promote the formation of new blood vessels, a process crucial for tumor growth and metastasis.

Below is a generalized representation of a receptor tyrosine kinase (RTK) signaling pathway that can be targeted by aminoindazole-based inhibitors.

Caption: Generalized RTK signaling pathway inhibited by aminoindazole derivatives.

Experimental Protocols for Biological Evaluation

The biological activity of newly synthesized this compound derivatives can be assessed through a variety of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of the target kinase activity (IC50).

Materials:

-

Recombinant human kinase enzyme

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer

-

384-well plates

-

Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase assay buffer, the recombinant kinase enzyme, and the test compound.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6]

Experimental Workflow for the Development of this compound Based Inhibitors

The development of novel drugs based on the this compound scaffold follows a structured workflow from initial design to preclinical evaluation.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis of 1H-Indazol-7-amine from 7-nitroindazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1H-Indazol-7-amine from 7-nitroindazole, a crucial transformation for the generation of a key building block in pharmaceutical research and development. The indazole moiety is a privileged scaffold in medicinal chemistry, and the 7-aminoindazole derivative serves as a versatile intermediate for the synthesis of a wide range of biologically active compounds.

This document details three primary methodologies for the reduction of the nitro group of 7-nitroindazole: catalytic hydrogenation, reduction with stannous chloride (SnCl₂), and reduction with iron in an acidic medium. Each method is presented with a detailed experimental protocol, a comparison of their quantitative aspects, and a discussion of their advantages and disadvantages.

Core Synthesis Overview

The fundamental transformation involves the reduction of the nitro group at the 7-position of the indazole ring to an amine group. This conversion significantly alters the electronic properties of the molecule, providing a nucleophilic handle for further chemical modifications.

Caption: General reaction scheme for the synthesis of this compound.

Comparative Data of Reduction Methods

The choice of reduction method often depends on factors such as substrate compatibility, desired yield, cost, and ease of workup. The following table summarizes the key quantitative data for the different approaches to the synthesis of this compound.

| Method | Reagents | Solvent(s) | Typical Reaction Time | Typical Yield |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol | 2 - 4 hours | High |

| Stannous Chloride | SnCl₂·2H₂O | Ethanol | 2 - 6 hours | Good to High |

| Iron Reduction | Fe powder, NH₄Cl or CH₃COOH | Ethanol/Water | 1 - 3 hours | Good to High |

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Experimental Protocols

Detailed methodologies for the three primary reduction techniques are provided below.

Method 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.

Experimental Workflow:

Caption: Workflow for the catalytic hydrogenation of 7-nitroindazole.

Detailed Protocol:

A mixture of 7-nitroindazole (3 g, 18.4 mmol) and 10% Pd/C (0.6 g) in ethanol (10 mL) is stirred at room temperature under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of Celite and the filter cake is washed with ethanol. The combined filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Method 2: Reduction with Stannous Chloride

This is a widely used and effective method for the reduction of aromatic nitro compounds.

Experimental Workflow:

Caption: Workflow for the stannous chloride reduction of 7-nitroindazole.

Detailed Protocol:

To a solution of 7-nitroindazole in ethanol, stannous chloride dihydrate (SnCl₂·2H₂O) is added (typically 3-5 equivalents). The reaction mixture is heated to reflux and monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-water. The pH is carefully adjusted to be basic (pH > 8) by the addition of a saturated sodium bicarbonate or sodium hydroxide solution, which may result in the precipitation of tin salts. The aqueous layer is then extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Method 3: Reduction with Iron in Acidic Medium

This classical method is cost-effective and robust, often utilizing iron powder in the presence of an acid such as acetic acid or an ammonium salt like ammonium chloride.

Experimental Workflow:

Caption: Workflow for the iron reduction of 7-nitroindazole.

Detailed Protocol:

To a suspension of 7-nitroindazole in a mixture of ethanol and water, iron powder (typically 5-10 equivalents) and ammonium chloride (or a catalytic amount of acetic acid) are added. The mixture is heated to reflux with vigorous stirring. The reaction is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a pad of Celite to remove the iron salts. The filter cake is washed with hot ethanol. The combined filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography.

Characterization of this compound

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the region of δ 6.5-8.0 ppm. The presence of a broad singlet for the amine (NH₂) protons and a broad singlet for the indazole N-H proton. The exact chemical shifts and coupling patterns will depend on the solvent used. |

| ¹³C NMR | Signals corresponding to the seven carbon atoms of the indazole ring. The carbon attached to the amino group (C7) will be shifted upfield compared to the corresponding carbon in the nitro-starting material. |

| IR (KBr) | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and the indazole N-H. Aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₇H₇N₃, MW: 133.15 g/mol ). |

Conclusion

The synthesis of this compound from 7-nitroindazole can be effectively achieved through several reduction methods. Catalytic hydrogenation offers a clean and high-yielding route, while reductions with stannous chloride or iron provide reliable and cost-effective alternatives. The choice of method will be dictated by the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. Careful execution of the experimental protocols and thorough characterization of the final product are essential for ensuring the quality and suitability of this important synthetic intermediate for applications in drug discovery and development.

Retrosynthetic Analysis of 1H-Indazol-7-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the retrosynthetic analysis of 1H-Indazol-7-amine, a key building block in medicinal chemistry and drug development. The document outlines a practical and efficient synthetic strategy, complete with detailed experimental protocols and quantitative data to facilitate its application in a laboratory setting.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-step approach. The primary disconnection involves the reduction of an amino group, leading to the key intermediate, 7-nitro-1H-indazole. This strategy is advantageous as the introduction of a nitro group can direct the cyclization to form the desired indazole regioisomer and can be reliably reduced to the target amine in the final step.

The second disconnection focuses on the formation of the indazole ring of 7-nitro-1H-indazole. A common and effective method for constructing the indazole core is the diazotization and subsequent intramolecular cyclization of a suitably substituted aniline derivative. In this case, 2-methyl-6-nitroaniline is identified as a readily available and ideal starting material.

Forward Synthetic Pathway

The forward synthesis mirrors the retrosynthetic analysis, commencing with the cyclization of 2-methyl-6-nitroaniline to yield 7-nitro-1H-indazole. This transformation is typically achieved through diazotization using sodium nitrite in an acidic medium, such as acetic acid. The subsequent and final step is the reduction of the nitro group of 7-nitro-1H-indazole to afford the desired this compound. This reduction can be accomplished using various established methods, with catalytic hydrogenation or reduction using tin(II) chloride being common and efficient choices.

Experimental Protocols

Synthesis of 7-Nitro-1H-indazole from 2-Methyl-6-nitroaniline

This procedure details the diazotization and intramolecular cyclization of 2-methyl-6-nitroaniline to produce 7-nitro-1H-indazole.

Materials:

-

2-Methyl-6-nitroaniline

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Water

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 2-methyl-6-nitroaniline (10 g, 0.065 mol) in glacial acetic acid (470 ml).

-

Prepare a solution of sodium nitrite (1.54 g, 0.06 mol, 1.1 equiv) in water (9 ml).

-

Slowly add the aqueous sodium nitrite solution to the stirred solution of 2-methyl-6-nitroaniline at room temperature.

-

Continue stirring the reaction mixture at room temperature for 30-45 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the acetic acid by distillation under reduced pressure.

-

Dissolve the obtained residue in ice water (200 ml).

-

Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 7-nitro-1H-indazole as a yellow solid.[1]

| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield |

| 2-Methyl-6-nitroaniline | Sodium Nitrite, Water | Acetic Acid | 30-45 min | 7-Nitro-1H-indazole | 98%[1] |

Synthesis of this compound from 7-Nitro-1H-indazole

This protocol describes the reduction of the nitro group of 7-nitro-1H-indazole to the corresponding amine using tin(II) chloride. This method is analogous to the reduction of similar nitroindazoles.[2]

Materials:

-

7-Nitro-1H-indazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

2-Methoxyethyl ether

-

Diethyl ether

Procedure:

-

To a stirred solution of 7-nitro-1H-indazole (0.06 mol) in 2-methoxyethyl ether (100 ml) at 0 °C, prepare a solution of tin(II) chloride (0.24 mol) in concentrated HCl (86 ml).

-

Add the tin(II) chloride solution dropwise to the 7-nitro-1H-indazole solution over 15 minutes, ensuring the reaction temperature is maintained below 100 °C.

-

After the addition is complete, remove the ice bath and allow the solution to stir for an additional 20 minutes.

-

Add diethyl ether (approximately 70 ml) to the reaction mixture to induce precipitation.

-

Isolate the resulting precipitate by filtration and wash with diethyl ether to afford the HCl salt of this compound as a solid. The free amine can be obtained by neutralization with a suitable base.

| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield (analogous reaction) |

| 7-Nitro-1H-indazole | Tin(II) chloride, HCl | 2-Methoxyethyl ether | 35 min | This compound | 92% (for 3-methyl-1H-indazol-6-amine HCl salt)[2] |

Conclusion

The presented retrosynthetic analysis and corresponding forward synthesis provide a robust and high-yielding pathway to this compound. The use of readily available starting materials and well-established chemical transformations makes this route amenable to scale-up for applications in drug discovery and development. The detailed experimental protocols and tabulated data offer a practical guide for researchers to efficiently synthesize this valuable heterocyclic building block.

References

Methodological & Application

Application Notes and Protocols for N-alkylation of 1H-Indazol-7-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of 1H-Indazol-7-amine, a critical transformation in the synthesis of various biologically active compounds. Due to the presence of three potentially nucleophilic nitrogen atoms (N1, N2, and the 7-amino group), a protection-alkylation-deprotection strategy is outlined to achieve selective alkylation on the indazole ring.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. The N-alkylation of indazoles is a common strategy to modulate their physicochemical and biological properties. However, the regioselective alkylation of the indazole core presents a significant challenge due to the presence of two reactive nitrogen atoms, N1 and N2. In the case of this compound, the exocyclic amino group introduces an additional site of reactivity and influences the electronic properties of the indazole ring system.

This protocol details a robust three-step process for the selective N-alkylation of this compound, involving:

-

Protection of the 7-amino group to prevent side reactions.

-

N-alkylation of the protected indazole.

-

Deprotection to yield the final N-alkylated this compound.

Factors Influencing Regioselectivity in Indazole Alkylation

The regioselectivity of N-alkylation on the indazole ring (N1 vs. N2) is influenced by several factors:

-

Base and Solvent: The choice of base and solvent system plays a crucial role. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favor the formation of the thermodynamically more stable N1-alkylated product.[1][2][3][4][5] Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) can often lead to mixtures of N1 and N2 isomers.

-

Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring can significantly impact the N1/N2 ratio. Electron-withdrawing groups at the C7 position have been shown to favor N2-alkylation, likely due to steric hindrance at the N1 position and electronic effects.[1][3][4][5] Conversely, the electron-donating nature of the 7-amino group in the substrate of interest is an important consideration for regioselectivity.

-

Alkylating Agent: The nature of the alkylating agent can also influence the outcome, although the base and solvent are generally the dominant factors.

Experimental Protocols

This section provides detailed methodologies for the protection of the 7-amino group, subsequent N-alkylation, and final deprotection.

Protocol 1: Protection of the 7-Amino Group (Boc Protection)

To prevent alkylation of the exocyclic amine, it is first protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the subsequent N-alkylation step and can be readily removed under acidic conditions.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc)2O

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in DCM or THF, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (1H-indazol-7-yl)carbamate.

Protocol 2: N-Alkylation of Boc-Protected 7-Aminoindazole

This protocol focuses on achieving N1-selectivity using sodium hydride in THF, which has been shown to be effective for a range of indazole derivatives.[1][2][3][4][5]

Materials:

-

tert-butyl (1H-indazol-7-yl)carbamate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl (1H-indazol-7-yl)carbamate (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating may be required for less reactive alkyl halides.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 alkylated isomers.

Protocol 3: Deprotection of the 7-Amino Group

The final step involves the removal of the Boc protecting group to yield the desired N-alkylated this compound.

Materials:

-

N-alkylated tert-butyl (1H-indazol-7-yl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the N-alkylated Boc-protected indazole (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

If necessary, purify the final product by flash column chromatography or recrystallization.

Data Presentation

The following table summarizes expected outcomes for the N-alkylation of tert-butyl (1H-indazol-7-yl)carbamate with various alkylating agents based on the general principles of indazole alkylation. The yields and N1:N2 ratios are illustrative and may vary depending on the specific substrate and reaction conditions.

| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Product | Expected N1:N2 Ratio | Typical Yield (%) |

| Iodomethane | NaH | THF | 0 to rt | 2-4 | 1-Methyl-1H-indazol-7-amine | >95:5 | 70-85 |

| Ethyl bromide | NaH | THF | 0 to rt | 4-8 | 1-Ethyl-1H-indazol-7-amine | >95:5 | 65-80 |

| Benzyl bromide | NaH | THF | 0 to rt | 2-6 | 1-Benzyl-1H-indazol-7-amine | >90:10 | 70-90 |

| Iodomethane | K2CO3 | DMF | rt to 50 | 12-24 | Mixture of N1 and N2-methyl-1H-indazol-7-amine | 60:40 - 70:30 | 50-70 |

| Ethyl bromide | Cs2CO3 | DMF | rt to 60 | 12-24 | Mixture of N1 and N2-ethyl-1H-indazol-7-amine | 70:30 - 80:20 | 55-75 |

Visualizations

The following diagrams illustrate the overall experimental workflow and the logical relationship of the protection-alkylation-deprotection strategy.

Caption: Overall experimental workflow for the N-alkylation of this compound.

Caption: Logical relationship of the three-step synthesis strategy.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ucc.ie [research.ucc.ie]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Halo-1H-Indazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 7-halo-1H-indazoles. The indazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the C7 position through C-C bond formation is crucial for the development of novel therapeutic agents. This document outlines optimized reaction conditions, presents quantitative data for various substrates, and offers detailed experimental protocols for both conventional and microwave-assisted heating methods.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed transformation for the formation of carbon-carbon bonds between organohalides and organoboron compounds.[1] Its mild reaction conditions, broad substrate scope, and tolerance of numerous functional groups make it an invaluable tool in modern organic synthesis and drug discovery.[2][3] The functionalization of 7-halo-1H-indazoles via this methodology allows for the introduction of a wide array of aryl and heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies.

The reactivity of the 7-halo-1H-indazole in Suzuki coupling reactions is dependent on the nature of the halogen, following the general trend of I > Br > Cl. This difference in reactivity is primarily attributed to the carbon-halogen bond strength, which affects the rate-determining oxidative addition step in the catalytic cycle.

Data Presentation: Suzuki Coupling of 7-Bromo-1H-Indazoles

The following tables summarize the optimized reaction conditions and yields for the Suzuki coupling of various 4-substituted-7-bromo-1H-indazoles with a range of aryl and heteroaryl boronic acids.[2][4]

Table 1: Optimization of Suzuki Coupling Conditions for N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid. [2]

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) & Time | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ (1.3) | DMF | Reflux, 48h | 0 |

| 2 | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ (1.3) | DMF | Reflux, 48h | 0 |

| 3 | Pd(PPh₃)₄ (10) | K₂CO₃ (1.3) | Dioxane/H₂O | 100°C, 24h | Traces |

| 4 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/H₂O | 100°C, 24h | 65 |

| 5 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140°C, 4h | 82 |

| 6 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140°C, 2h (MW) | 85 |

Table 2: Suzuki-Miyaura Coupling of 4-Sulfonamido-7-bromo-1H-indazoles with Various Boronic Acids. [2][4]

| Entry | 7-Bromo-1H-indazole Derivative | Boronic Acid | Product | Yield (%) |

| 1 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Methylphenylboronic acid | 8aa | 62 |

| 2 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Methoxyphenylboronic acid | 8ab | 85 |

| 3 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Nitrophenylboronic acid | 8ad | 78 |

| 4 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 2-Thienylboronic acid | 8af | 80 |

| 5 | N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide | 4-Methylphenylboronic acid | 8ba | 65 |

| 6 | N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide | 4-Methoxyphenylboronic acid | 8bb | 88 |

| 7 | N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide | 4-Nitrophenylboronic acid | 8bd | 75 |

| 8 | N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide | 3-Furylboronic acid | 8be | 72 |

| 9 | N-(7-bromo-4-nitrophenylsulfonamido)-1H-indazole | 4-Methoxyphenylboronic acid | 8cb | 71 |

Table 3: Suzuki-Miyaura Coupling of 4-Amido-7-bromo-1H-indazoles with Various Boronic Acids. [2][4]

| Entry | 7-Bromo-1H-indazole Derivative | Boronic Acid | Product | Yield (%) |